

# Application Note & Protocol: Purification of Bioactive NCR044 Peptide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antifungal agent 44

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This document provides a detailed protocol for the purification of the bioactive NCR044 peptide, a 36-amino acid, highly cationic peptide with potent antifungal properties.[1][2] The methods outlined below are based on established protocols for recombinant NCR044 produced in a *Pichia pastoris* expression system.[1][3][4]

## Introduction to NCR044 Peptide

Nodule-specific cysteine-rich (NCR) peptides are a class of antimicrobial peptides found in legumes.[1][2] NCR044, isolated from *Medicago truncatula*, is a 36-amino acid peptide characterized by a net charge of +9 and a molecular weight of approximately 4311.28 Da.[1][4] It exhibits broad-spectrum antifungal activity against various plant fungal pathogens, including *Botrytis cinerea* and *Fusarium* species.[1][2][5] Its mechanism of action is multifaceted, involving disruption of the fungal plasma membrane, induction of reactive oxygen species (ROS), and localization to the nucleolus.[1][2][6][7] The potent and unique antifungal properties of NCR044 make it a promising candidate for development as a biofungicide.[1][2]

## Quantitative Data Summary

The following table summarizes the key quantitative properties of the NCR044 peptide.

Property	Value	Reference
Amino Acid Length	36 residues	<a href="#">[1]</a> <a href="#">[2]</a>
Net Charge	+9	<a href="#">[1]</a>
Molecular Mass (disulfide-linked)	4311.28 Da	<a href="#">[1]</a> <a href="#">[4]</a>
Hydrophobic Residue Content	38%	<a href="#">[1]</a>
IC <sub>50</sub> against B. cinerea	1.55 ± 0.21 µM	<a href="#">[1]</a>

## Experimental Protocols

This section details the recommended protocol for the expression and purification of bioactive NCR044. The protocol is adapted from methodologies proven effective for producing correctly folded and active recombinant NCR044.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## Recombinant Expression in *Pichia pastoris*

For the production of NCR044 with correctly formed disulfide bonds, a heterologous expression system such as *Pichia pastoris* is recommended.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- *Pichia pastoris* expression vector (e.g., pPICZα A)
- NCR044 gene construct, codon-optimized for *Pichia pastoris*
- *Pichia pastoris* strain (e.g., X-33)
- Yeast extract Peptone Dextrose (YPD) medium
- Buffered Glycerol-complex Medium (BMGY)
- Buffered Methanol-complex Medium (BMMY)
- Methanol

**Protocol:**

- **Gene Synthesis and Cloning:** Synthesize the NCR044 gene with codon optimization for *P. pastoris* and clone it into the expression vector. The vector should include a secretion signal (e.g.,  $\alpha$ -factor) to direct the peptide into the growth medium.
- **Transformation:** Transform the expression vector into the chosen *P. pastoris* strain according to the manufacturer's instructions.
- **Selection and Screening:** Select for positive transformants on YPD plates containing the appropriate antibiotic. Screen individual colonies for NCR044 expression by inducing with methanol in small-scale cultures.
- **Large-Scale Culture:** Inoculate a starter culture in BMGY medium and grow overnight. Use the starter culture to inoculate a larger volume of BMGY and grow to a suitable optical density.
- **Induction of Expression:** Pellet the cells and resuspend in BMMY medium to induce expression. Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
- **Harvesting:** After the desired induction period (typically 48-72 hours), pellet the yeast cells by centrifugation. The supernatant, containing the secreted NCR044 peptide, is collected for purification.

## Purification of NCR044 Peptide

The purification of the highly cationic NCR044 peptide is achieved through a two-step chromatographic process.<sup>[1][4]</sup>

### Step 1: Cation Exchange Chromatography

This step leverages the high positive charge of NCR044 for initial purification and concentration from the culture supernatant.

**Materials:**

- Cation exchange column (e.g., HiTrap SP HP)

- Binding Buffer: 20 mM Sodium Acetate, pH 5.3
- Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 5.3
- Chromatography system (e.g., ÄKTA FPLC)

#### Protocol:

- Sample Preparation: Adjust the pH of the collected supernatant to 5.3 and filter through a 0.22 µm filter to remove any remaining cells and debris.
- Column Equilibration: Equilibrate the cation exchange column with Binding Buffer.
- Sample Loading: Load the prepared supernatant onto the equilibrated column.
- Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.
- Elution: Elute the bound NCR044 peptide using a linear gradient of the Elution Buffer (0-100% over several column volumes).
- Fraction Collection: Collect fractions throughout the elution process and analyze for the presence of NCR044 using SDS-PAGE or mass spectrometry.
- Pooling: Pool the fractions containing the purified peptide.

#### Step 2: C18 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This step provides high-resolution separation based on the hydrophobicity of the peptide, resulting in a highly pure final product.[\[1\]](#)[\[4\]](#)

#### Materials:

- C18 RP-HPLC column (e.g., Jupiter C18)
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% TFA in acetonitrile

- HPLC system with a UV detector

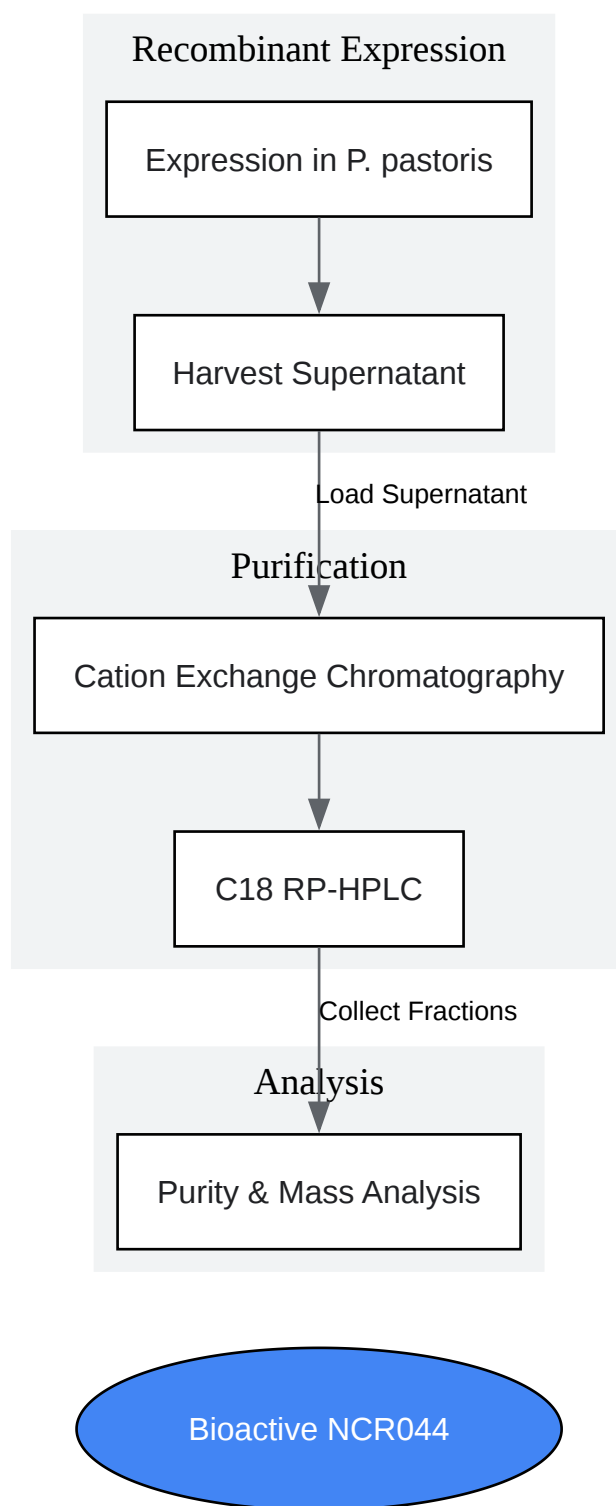
Protocol:

- Sample Preparation: The pooled fractions from the cation exchange step can be directly loaded or lyophilized and reconstituted in Solvent A.
- Column Equilibration: Equilibrate the C18 column with Solvent A.
- Sample Injection: Inject the sample onto the equilibrated column.
- Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).
- Detection and Fraction Collection: Monitor the elution at 214 nm and 280 nm and collect the major peak corresponding to NCR044.
- Purity Analysis and Confirmation: Analyze the purity of the collected fraction by analytical RP-HPLC and confirm the identity and molecular mass of the peptide using mass spectrometry.<sup>[1]</sup> The expected molecular mass for disulfide-linked NCR044 is 4311.28 Da.<sup>[1]</sup>  
<sup>[4]</sup>

## Visualization of Workflows and Pathways

### NCR044 Purification Workflow

The following diagram illustrates the key steps in the purification of bioactive NCR044.

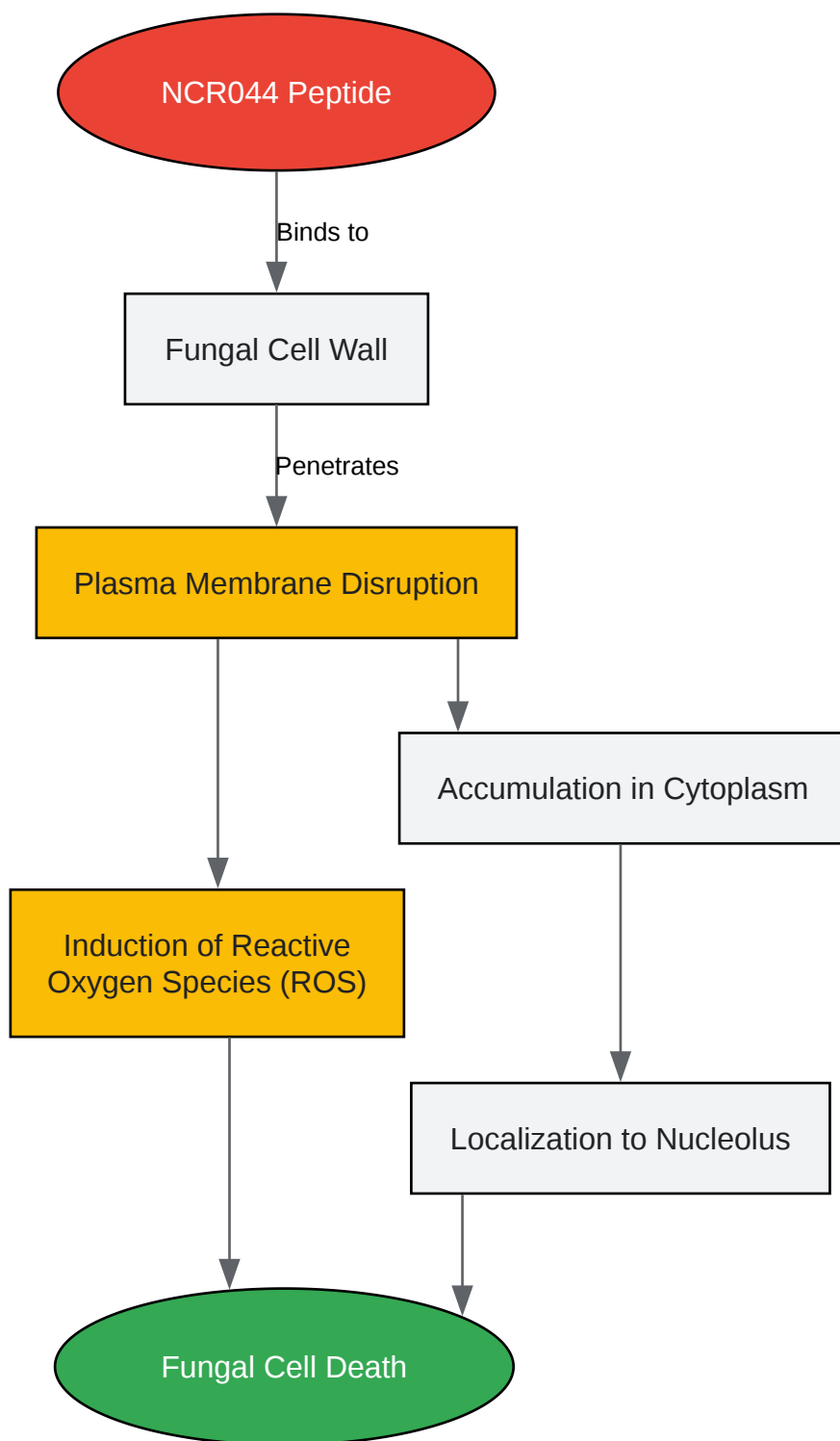


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Caption: Workflow for the purification of bioactive NCR044 peptide.

## Proposed Signaling Pathway of NCR044 Antifungal Action

This diagram outlines the proposed mechanism of action of NCR044 against fungal cells.



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Caption: Proposed mechanism of NCR044's antifungal activity.

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